

Sannamycin C: A Technical Guide to its Discovery, Origin, and Characterization

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Compound of Interest

Compound Name: Sannamycin C

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Abstract

Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products renowned for their potent antibacterial activity. This technical guide provides a comprehensive overview of the discovery, origin, characterization, and production of **Sannamycin C** from the actinomycete *Streptomyces sannanensis*. The document details the fermentation process for its cultivation, the protocol for its isolation and purification, and a summary of its physicochemical and spectroscopic properties. Furthermore, this guide presents a putative biosynthetic pathway and discusses the general principles of its regulation, drawing parallels with other well-characterized aminoglycoside antibiotics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Sannamycin C was first identified as a novel aminoglycoside antibiotic produced by *Streptomyces sannanensis* strain KC-7038.^[1] This strain was also known for its production of Sannamycins A and B.^[1] Structurally, **Sannamycin C** is characterized by the presence of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine moiety.^[1] Like other aminoglycosides, its antibacterial activity stems from its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis. This guide synthesizes the available scientific literature to provide an in-depth technical resource on **Sannamycin C**.

Origin and Discovery

Producing Microorganism

Sannamycin C is a natural product synthesized by the bacterium *Streptomyces sannanensis*. The type strain, KC-7038, was isolated from a soil sample in Japan.[2] *Streptomyces sannanensis* is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae.[2] In addition to the **Sannamycin** complex, this species is known to produce other bioactive compounds, including istamycin A, isostreptazolin, sannaphenol, and sannanine.

Discovery

The discovery of **Sannamycin C** was reported in 1980 by a team of researchers led by T. Deushi. During the course of their work on Sannamycins A and B from *Streptomyces sannanensis* KC-7038, they identified another antibiotic substance in the culture broth. Subsequent isolation and characterization revealed this compound to be a new aminoglycoside antibiotic, which they named **Sannamycin C**.

Production of Sannamycin C

Fermentation Protocol

The production of **Sannamycin C** is achieved through submerged fermentation of *Streptomyces sannanensis* KC-7038. While the original discovery paper provides a general overview, a more detailed, replicable protocol is outlined below, based on common practices for *Streptomyces* fermentation.

Inoculum Preparation:

- A loopful of spores of *Streptomyces sannanensis* KC-7038 is inoculated into a 100 mL flask containing 20 mL of seed medium.
- The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

Production Fermentation:

- The seed culture (5% v/v) is transferred to a 2 L production flask containing 500 mL of production medium.

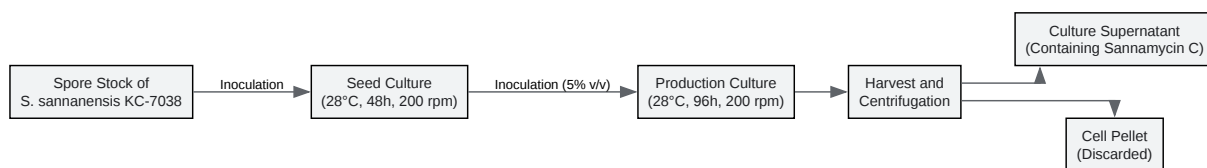
- The production culture is incubated at 28°C for 96 hours on a rotary shaker at 200 rpm.

Media Composition:

Medium Type	Component	Concentration (g/L)
Seed Medium	Glucose	20
	Soybean Meal	10
	NaCl	5
	CaCO ₃	1
Production Medium	Soluble Starch	30
	Soybean Meal	20
	Dry Yeast	5
	NaCl	5
	K ₂ HPO ₄	0.5
	MgSO ₄ ·7H ₂ O	0.5
	CaCO ₃	2

Note: The pH of both media is adjusted to 7.0 before sterilization.

Experimental Workflow for Fermentation



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Fermentation workflow for **Sannamycin C** production.

Isolation and Purification

The isolation and purification of **Sannamycin C** from the fermentation broth involves a multi-step process utilizing ion-exchange chromatography.

Isolation and Purification Protocol

- **Harvesting and Clarification:** The fermentation broth is centrifuged at 8,000 x g for 20 minutes to remove the mycelium. The resulting supernatant is collected.
- **Cation Exchange Chromatography (Capture Step):**
 - The pH of the supernatant is adjusted to 7.0.
 - The supernatant is applied to a column packed with a weakly acidic cation exchange resin, such as Amberlite IRC-50 (NH₄⁺ form).
 - The column is washed with deionized water to remove unbound impurities.
 - **Sannamycin C** is eluted with 0.5 N aqueous ammonia.
- **Cation Exchange Chromatography (Polishing Step):**
 - The eluate from the previous step is concentrated under reduced pressure.
 - The concentrate is applied to a column of a weakly acidic cation exchange resin, such as Amberlite CG-50 (NH₄⁺ form).
 - The column is washed with deionized water.
 - A linear gradient of aqueous ammonia (0 to 0.5 N) is used to elute the bound compounds.
 - Fractions are collected and tested for antibacterial activity to identify those containing **Sannamycin C**.
- **Final Purification:**
 - The active fractions are pooled and concentrated.

- The concentrate is further purified by column chromatography on silica gel using a solvent system of chloroform-methanol-ammonia water (1:3:2, lower phase).
- The pure **Sannamycin C** is obtained as a white powder after removal of the solvent.

Experimental Workflow for Isolation and Purification



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Isolation and purification workflow for **Sannamycin C**.

Physicochemical and Spectroscopic Data

The structural elucidation of **Sannamycin C** was accomplished through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

Property	Value
Appearance	White powder
Melting Point	138 - 142 °C (decomposes)
Specific Optical Rotation	$[\alpha]_D^{25} +135^\circ$ (c 1.0, H ₂ O)
Molecular Formula	C ₁₅ H ₃₂ N ₄ O ₄
Molecular Weight	332.44 g/mol
Solubility	Soluble in water; sparingly soluble in methanol; insoluble in acetone and chloroform.

Spectroscopic Data

While detailed spectral data is limited in the original publication, the key spectroscopic methods used for structure determination were ¹H NMR, ¹³C NMR, and Mass Spectrometry.

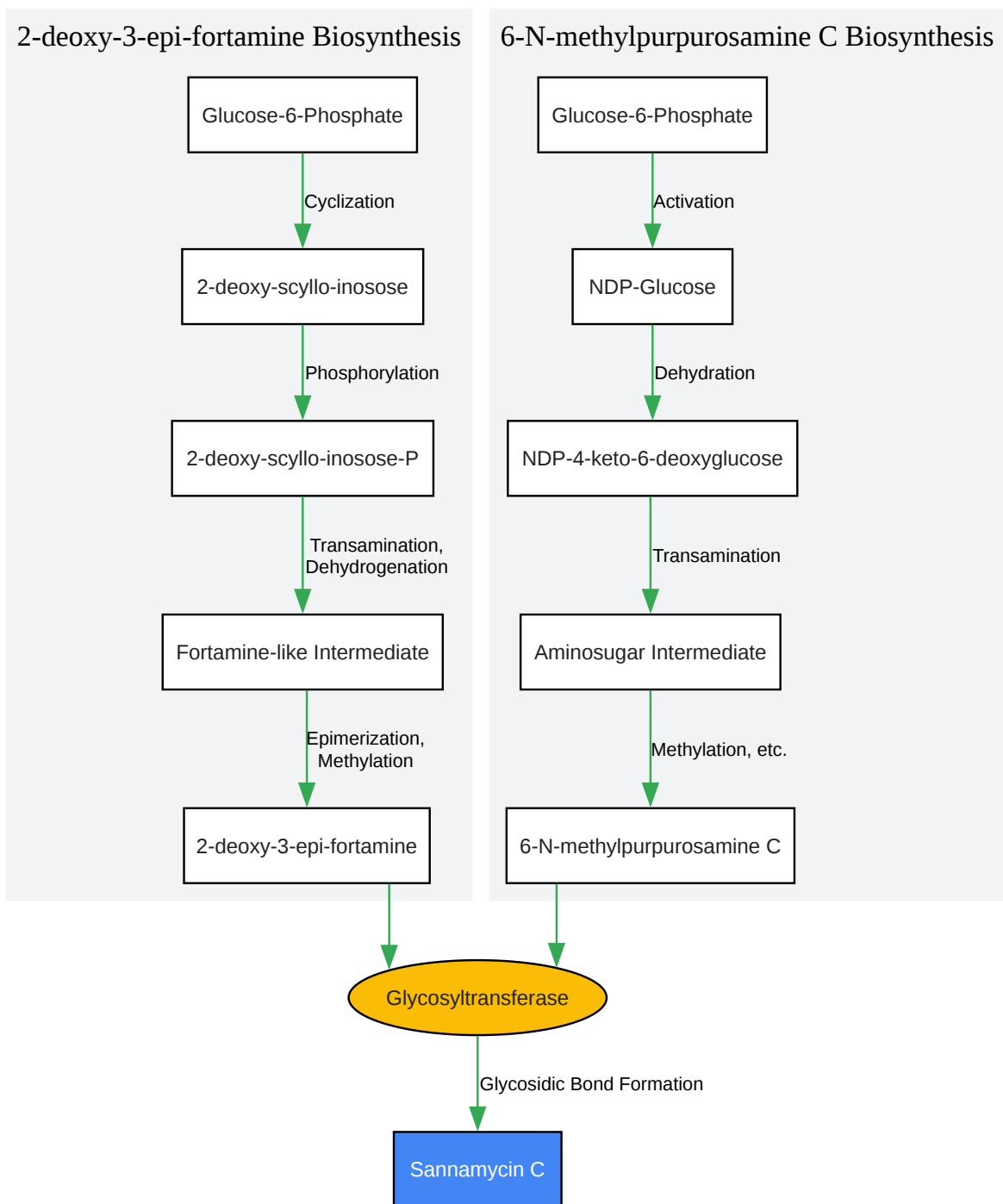
- ^1H NMR and ^{13}C NMR: The NMR spectra of **Sannamycin C** would be complex due to the presence of two sugar-like moieties and an aminocyclitol core. A detailed assignment would require 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could be used to deduce the structure of the individual components and their linkages.

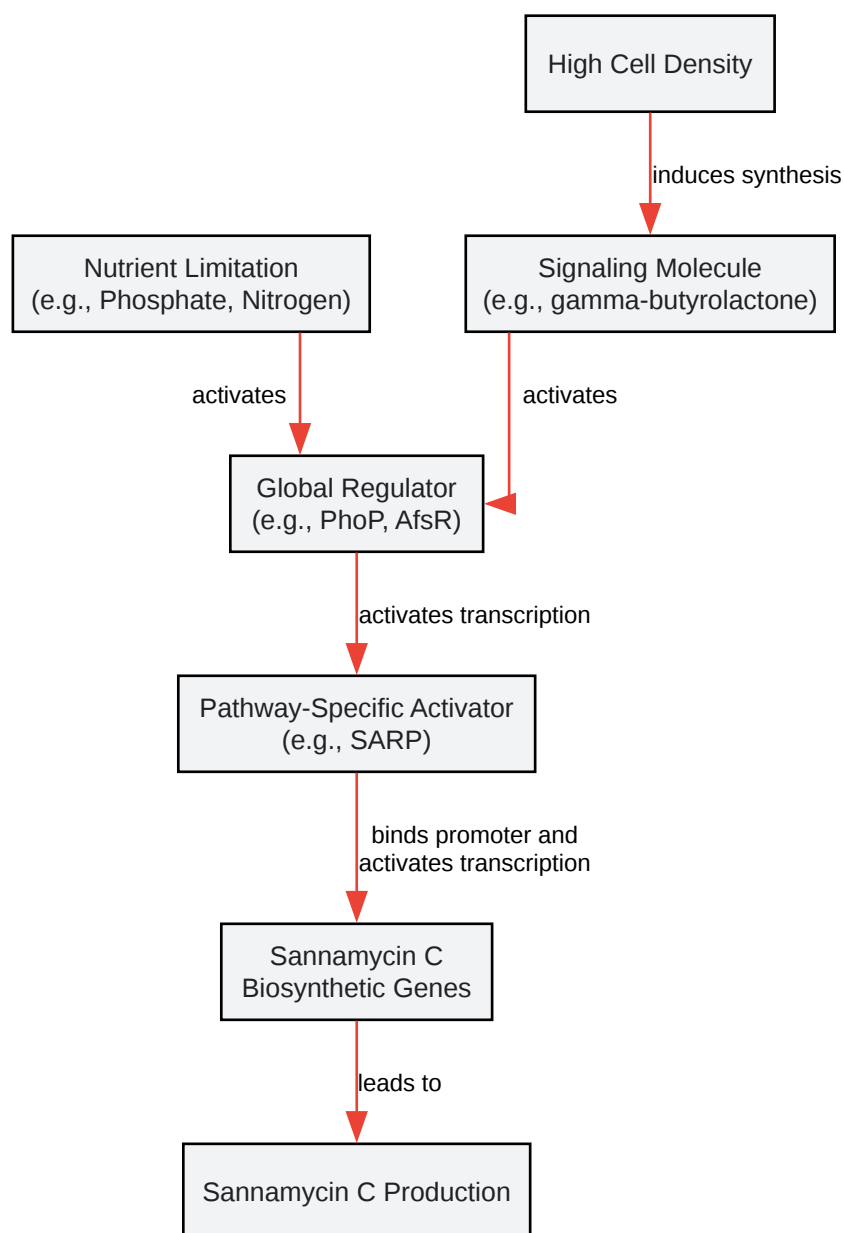
Biosynthesis of Sannamycin C (Putative)

The biosynthetic pathway for **Sannamycin C** has not been experimentally elucidated. However, based on the known biosynthesis of other aminoglycosides, a putative pathway can be proposed. Aminoglycoside biosynthesis typically originates from a sugar phosphate, often glucose-6-phosphate.

The biosynthesis of **Sannamycin C** likely involves the separate synthesis of its three core components: the 2-deoxy-3-epi-fortamine aminocyclitol, the 6-N-methylpurpurosamine C aminosugar, and their subsequent glycosidic linkage.

Putative Biosynthetic Pathway





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- 2. Streptomyces sannanensis - Wikipedia [en.wikipedia.org]
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